3,4-Difluorobenzoyl chloride

Catalog No.
S755188
CAS No.
76903-88-3
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzoyl chloride

CAS Number

76903-88-3

Product Name

3,4-Difluorobenzoyl chloride

IUPAC Name

3,4-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H

InChI Key

RPQWXGVZELKOEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)Cl)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)F
  • Acyl Chloride Group (C(O)Cl)

    This reactive group allows 3,4-Difluorobenzoyl chloride to act as an acylating agent. In simpler terms, it can transfer the difluorobenzoyl group (C6H3F2CO) to other molecules, forming new carbon-carbon or carbon-oxygen bonds. This property is valuable for synthesizing various organic compounds, including:

    • Esters: Reacting 3,4-Difluorobenzoyl chloride with alcohols can produce difluorobenzoyl esters PubChem, 3,4-Difluorobenzoyl chloride: .
    • Amides: Reaction with amines can lead to the formation of difluorobenzoyl amides [ScienceDirect, Acylation].
    • Ketones: Under specific conditions, it might be possible to introduce the difluorobenzoyl group to a molecule containing an enolate anion, forming a new ketone [Organic Chemistry Portal, Claisen Condensation].
  • Difluorophenyl Ring

    The presence of two fluorine atoms on the benzene ring can influence the reactivity and properties of the molecule. Fluorine atoms are electron-withdrawing, meaning they pull electron density away from the attached carbon atoms. This can:

    • Enhance the electrophilic character of the carbonyl carbon in the acyl chloride group, potentially making it more reactive towards nucleophiles during acylation reactions [Chemistry LibreTexts, Nucleophilic Acylation].
    • Introduce unique electronic properties to the final synthesized molecule, potentially affecting its biological activity, material properties, or other characteristics.

3,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is characterized by the presence of a benzoyl group substituted with two fluorine atoms at the 3 and 4 positions, along with a chlorine atom. This compound is typically presented as a colorless to pale yellow liquid and has a molar mass of 176.55 g/mol. Its structural formula can be represented as FC1=CC=C(C=C1F)C(Cl)=O, indicating the arrangement of its atoms and functional groups .

Typical of acyl chlorides. These reactions include:

  • Nucleophilic Acyl Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
  • Formation of Anhydrides: When reacted with carboxylic acids, it can produce acid anhydrides.
  • Hydrolysis: In the presence of water, 3,4-difluorobenzoyl chloride can hydrolyze to form 3,4-difluorobenzoic acid and hydrochloric acid .

The synthesis of 3,4-difluorobenzoyl chloride can be achieved through several methods:

  • Fluorination of Benzoyl Chloride: Benzoyl chloride can be subjected to electrophilic fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms at the ortho and para positions.
  • Direct Chlorination: Starting from 3,4-difluorobenzoic acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield 3,4-difluorobenzoyl chloride .

3,4-Difluorobenzoyl chloride finds applications in various fields:

  • Pharmaceutical Industry: It serves as an important intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: It may be used in the development of agrochemicals.
  • Material Science: The compound is utilized in synthesizing polymers and other materials due to its reactive nature .

Interaction studies involving 3,4-difluorobenzoyl chloride primarily focus on its reactivity with biological molecules. For example:

  • Protein Interactions: As a reactive acyl chloride, it may interact with amino acid residues in proteins, potentially modifying their structure and function.
  • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes, which could provide insights into potential therapeutic uses .

Several compounds share structural similarities with 3,4-difluorobenzoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC7H5ClOLacks fluorine substituents; widely used in synthesis.
3-Fluorobenzoyl ChlorideC7H5ClFContains one fluorine substituent at the 3-position.
4-Fluorobenzoyl ChlorideC7H5ClFContains one fluorine substituent at the 4-position.
3,5-Difluorobenzoyl ChlorideC7H5ClF2Contains two fluorine substituents at the 3 and 5 positions.

Uniqueness: The unique feature of 3,4-difluorobenzoyl chloride lies in its dual fluorination at the ortho positions (3 and 4), which may impart distinct chemical reactivity and biological properties compared to other similar compounds .

This comprehensive overview highlights the significance of 3,4-difluorobenzoyl chloride across various domains while emphasizing its unique characteristics among related compounds.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

76903-88-3

Wikipedia

3,4-Difluorobenzoyl chloride

Dates

Modify: 2023-08-15

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